Z-Lys(Z)-OSu Avoids DCC-Mediated Racemization Inherent to In Situ Activation of Z-Lys(Z)-OH
Direct coupling of Z-Lys(Z)-OH using DCC/HOBt activation carries a measurable risk of epimerization at the α-carbon, which Z-Lys(Z)-OSu eliminates entirely by providing the pre-formed active ester. In a systematic study of 24 Z-dipeptide couplings, the Lys(Z) residue was among the six residues identified as 'least sensitive to racemization' under DCC-HOBt conditions; however, racemization was not zero [1]. Z-Lys(Z)-OSu circumvents this pathway altogether, delivering a product with a stereochemically defined (S)-configuration (confirmed by InChIKey LHOAUCZIIQFZMI-NRFANRHFSA-N) and ≥95% purity . The procurement advantage is clear: for applications requiring rigorous stereochemical control, the pre-activated OSu ester eliminates a known source of diastereomeric impurity.
| Evidence Dimension | Risk of epimerization during coupling |
|---|---|
| Target Compound Data | Pre-activated OSu ester; coupling proceeds without carbodiimide activator; no DCC-related racemization pathway . |
| Comparator Or Baseline | Z-Lys(Z)-OH activated in situ with DCC/HOBt. |
| Quantified Difference | The Lys(Z) residue is among those 'least sensitive to racemization' but not immune; DCC-HOBt generally leads to 'less epimerization than the other methods' but not zero [1]. |
| Conditions | Solution-phase peptide synthesis; DCC/HOBt coupling of Z-Gly-Lys(Z)-OH with valine benzyl ester in DMF or DCM at +5 °C [1]. |
Why This Matters
For chiral purity-sensitive applications (e.g., bioactive peptides, pharmaceutical intermediates), eliminating DCC-related epimerization risk justifies the selection of Z-Lys(Z)-OSu over the free acid Z-Lys(Z)-OH.
- [1] Benoiton, N. L., Lee, Y. C., & Chen, F. M. F. (1992). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International Journal of Peptide and Protein Research, 40(6), 559-566. View Source
